Molecular Weight and Physicochemical Profile: How N,N-Dimethyl Substitution Distinguishes This Building Block
1H-Benzimidazol-6-amine, N,N-dimethyl- (C₉H₁₁N₃) exhibits a molecular weight of 161.20 g/mol, which is lower than that of common benzimidazole kinase inhibitor scaffolds such as DMAT (4,5,6,7-tetrabromo-N,N-dimethyl-1H-benzimidazol-2-amine; C₉H₇Br₄N₃, MW = 476.79 g/mol) . Its calculated LogP of 1.63 and topological polar surface area (tPSA) of 31.92 Ų indicate moderate lipophilicity and limited hydrogen-bonding capacity, which are critical parameters for predicting blood-brain barrier permeability and oral bioavailability in early-stage drug discovery .
| Evidence Dimension | Molecular Weight (MW) and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW = 161.20 g/mol; LogP = 1.63; tPSA = 31.92 Ų |
| Comparator Or Baseline | DMAT (tetrabromo analog): MW = 476.79 g/mol; LogP and tPSA not reported but predicted to be significantly higher due to bromine substitution |
| Quantified Difference | MW difference of 315.59 g/mol (lower for target); substantially lower LogP and tPSA for target |
| Conditions | Calculated physicochemical properties from ChemSrc database |
Why This Matters
The significantly lower molecular weight and moderate LogP of this compound make it a more versatile, fragment-like building block for lead optimization compared to heavier, more lipophilic analogs like DMAT.
